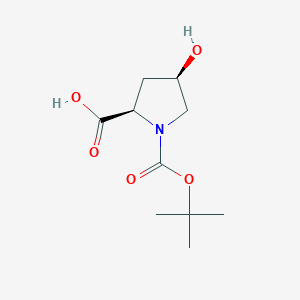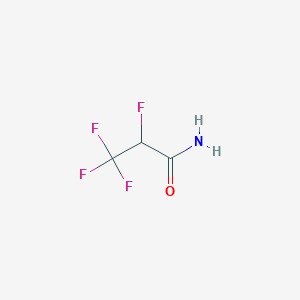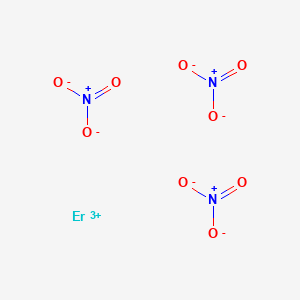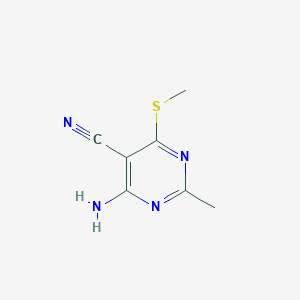![molecular formula C14H9F3N2OS B162428 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 139359-86-7](/img/structure/B162428.png)
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a highly reactive aldehyde that is widely used in organic synthesis, medicinal chemistry, and biochemistry.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific enzymes and proteins in the body. For example, it has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of cholesterol, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde are diverse and depend on the specific application. In medicinal chemistry, this compound has been shown to possess antitumor, antifungal, and antibacterial activities. In biochemistry, it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. In organic synthesis, it is used as a building block for the synthesis of various biologically active compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is its high reactivity, which makes it an excellent reagent for organic synthesis and biochemistry. However, this compound is highly reactive and can be difficult to handle, which may limit its use in certain applications. Additionally, the toxicity and potential health hazards associated with this compound may require special precautions and safety measures in the laboratory.
Direcciones Futuras
There are several future directions for the research and development of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde. One potential direction is the development of new drugs based on this compound's antitumor, antifungal, and antibacterial activities. Another direction is the exploration of its potential applications in biochemistry, where it can be used as a reactive aldehyde for the modification of proteins and nucleic acids. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new biological activities and applications.
Métodos De Síntesis
The synthesis of 3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-4-methylthiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The yield of the reaction is relatively high, and the product can be obtained in a pure form by recrystallization.
Aplicaciones Científicas De Investigación
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde has several potential applications in scientific research. One of the most significant applications is in medicinal chemistry, where it can be used as a starting material for the synthesis of various biologically active compounds. This compound has been shown to possess antitumor, antifungal, and antibacterial activities, making it a promising candidate for the development of new drugs.
Propiedades
Número CAS |
139359-86-7 |
|---|---|
Nombre del producto |
3-Methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Fórmula molecular |
C14H9F3N2OS |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
3-methyl-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C14H9F3N2OS/c1-8-7-21-13-18-12(11(6-20)19(8)13)9-3-2-4-10(5-9)14(15,16)17/h2-7H,1H3 |
Clave InChI |
SGJYQFQOUVTCGD-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
SMILES canónico |
CC1=CSC2=NC(=C(N12)C=O)C3=CC(=CC=C3)C(F)(F)F |
Sinónimos |
3-METHYL-6-[3-(TRIFLUOROMETHYL)PHENYL]IMIDAZO[2,1-B]THIAZOLE-5-CARBOXALDEHYDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



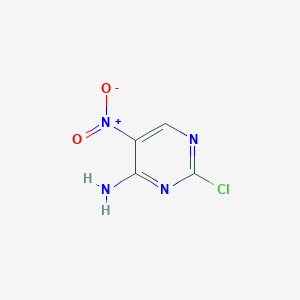
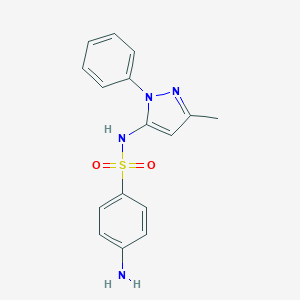
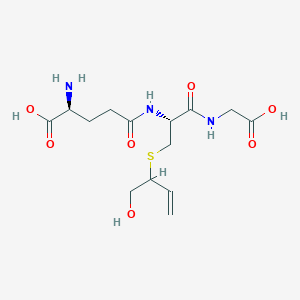
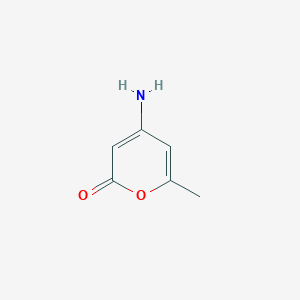
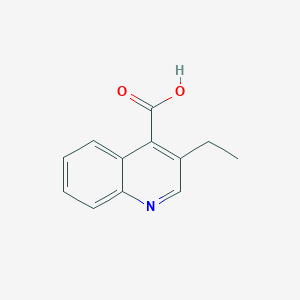
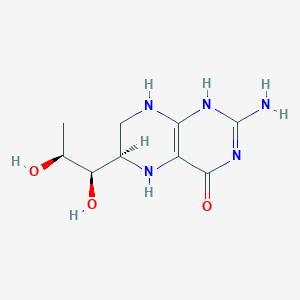
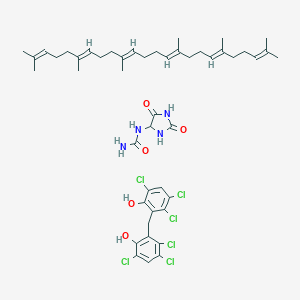
![(2E)-2-[(2S,3R,4S,6R)-2-hydroxy-3,4-dimethoxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B162361.png)
